molecular formula C13H13Cl2NO3 B1201457 2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid CAS No. 71937-45-6

2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B1201457
CAS RN: 71937-45-6
M. Wt: 302.15 g/mol
InChI Key: KIHJEJVWUXTXPZ-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid is a monocarboxylic acid that is cyclopropanecarboxylic acid substituted by methyl groups at positions 1 and 2 and a 3,5-dichlorophenylcarbamoyl group at position 2. It is an anilide, a dichlorobenzene, a member of cyclopropanes and a monocarboxylic acid. It derives from a cyclopropanecarboxylic acid.

Scientific Research Applications

Analytical Methodologies

A study developed a method for determining various compounds, including related cyclopropane carboxylic acids, in human urine. This method, which involves solid-phase extraction and gas chromatography-tandem mass spectrometry, is significant for monitoring human exposure to certain chemicals (Arrebola et al., 1999).

Synthesis and Characterization

Research has been conducted on the synthesis of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for medicaments and pesticides. The study summarized different synthesis routes and evaluated them, providing valuable information for chemical synthesis and industrial applications (Li Gong, 2007).

Biomonitoring and Environmental Studies

A method for measuring metabolites of synthetic pyrethroid insecticides in human urine was described in a study. This method is crucial for assessing human exposure to these insecticides, which are structurally related to the specified cyclopropane carboxylic acid (Baker et al., 2004).

Pharmaceutical Applications

Chen Xin-zhi's study on the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid is noteworthy. This compound is a key intermediate for Cilastatin, a notable inhibitor of dehydropeptidase-I. This research provides insights into the pharmaceutical applications and synthesis of cyclopropane-based compounds (Chen Xin-zhi, 2005).

Material Science and Engineering

In material science, a study on the preparation of glycosyl esters of cyclopropane carboxylic acids, including 2,2-dimethylcyclopropane carboxylic acid, was conducted. This research is relevant for understanding the biological activity and potential applications of these compounds in various fields (Tian Li, 2009).

properties

CAS RN

71937-45-6

Product Name

2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyl]-1,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H13Cl2NO3/c1-12(6-13(12,2)11(18)19)10(17)16-9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

KIHJEJVWUXTXPZ-UHFFFAOYSA-N

SMILES

CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid
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2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid

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